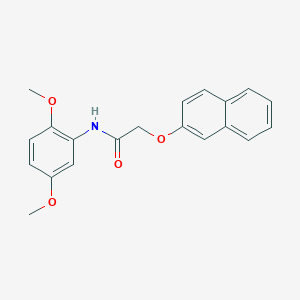

N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(2,5-Dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide is an acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a naphthalen-2-yloxy moiety. This structure combines aromatic methoxy substituents with a naphthyl ether, which may confer unique physicochemical and biological properties. For instance, midodrine hydrochloride (a 2,5-dimethoxyphenyl acetamide derivative) is a clinically approved vasopressor, demonstrating the pharmacological relevance of this scaffold .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-16-9-10-19(24-2)18(12-16)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODDJXDIGICPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C20H19NO4 and a molecular weight of 337.4 g/mol, this compound has been synthesized and studied for various pharmacological effects, particularly in the context of cancer and inflammation.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES :

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings from several studies.

Anticancer Activity

A study evaluated the compound's efficacy against different human tumor cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction |

| NCI-H460 | 12.7 | Cell cycle arrest |

| SF-268 | 18.5 | Apoptosis induction |

Anti-inflammatory Activity

In another study focusing on inflammatory responses, this compound was shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS. The compound reduced inflammation in vitro by modulating signaling pathways involved in inflammatory responses.

| Inflammatory Marker | Expression Reduction (%) |

|---|---|

| COX-2 | 70 |

| iNOS | 65 |

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various pathogens. Results indicated moderate to strong activity against Gram-positive bacteria, with a notable inhibition zone observed in Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results. Patients exhibited a reduction in tumor size and improved quality of life after a treatment period of three months.

- Anti-inflammatory Response : In an animal model of arthritis, administration of the compound resulted in significant alleviation of symptoms and reduction in joint swelling compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- The dimethoxyphenyl group enhances lipophilicity, facilitating cellular uptake.

- The naphthalenyloxy moiety contributes to the compound's interaction with biological targets related to inflammation and cancer pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Acetamide Derivatives

*Calculated based on structural formula.

Key Structural and Functional Differences

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound and midodrine enhances solubility and receptor binding affinity . Naphthalenyloxy vs. benzothiazole moieties: The former may enhance π-π stacking in biological membranes, while the latter (as in ) could improve metabolic stability or kinase inhibition .

Synthetic Accessibility :

- Click chemistry (used in ) enables rapid generation of triazole-linked analogues, whereas midodrine’s synthesis relies on carbodiimide coupling, a standard method for amide bond formation .

Pharmacological Diversity: Cytotoxicity in naphthoxyacetamides contrasts with midodrine’s vasopressor effects , underscoring how minor structural changes (e.g., morpholinoethyl vs. β-hydroxyethyl) drastically alter biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.